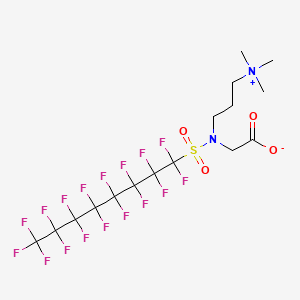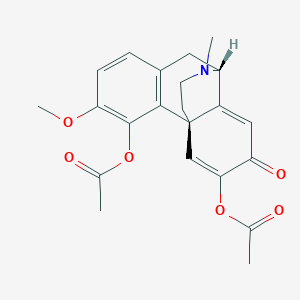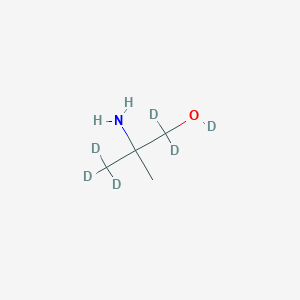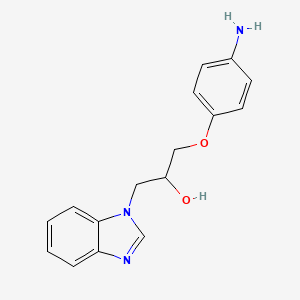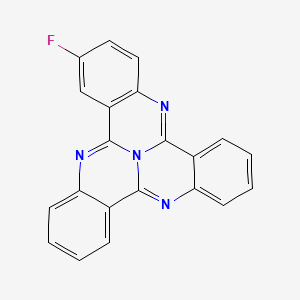
Tricycloquinazoline, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricycloquinazoline, 3-fluoro- is a synthetic compound characterized by its unique tricyclic structure, which includes three benzene rings and three pyrimidine rings. This compound is known for its high chemical stability and resistance to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation under standard conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Common Reagents and Conditions
Fluorinating Agents:
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .
Scientific Research Applications
Tricycloquinazoline, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential carcinogenic properties and interactions with cellular receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in antineoplastic drugs.
Industry: Utilized in the fabrication of supramolecular nanofibers for photocatalytic applications.
Mechanism of Action
The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-Tricycloquinazoline: Similar structure but with a methyl group instead of a fluorine atom.
3-Bromo-Tricycloquinazoline: Contains a bromine atom at the 3-position.
Iso-Tricycloquinazoline: An isomer with a different arrangement of benzene rings.
Uniqueness
Tricycloquinazoline, 3-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its methyl and bromo counterparts .
Properties
CAS No. |
803-57-6 |
|---|---|
Molecular Formula |
C21H11FN4 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H |
InChI Key |
AWCWVZHHNLCKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
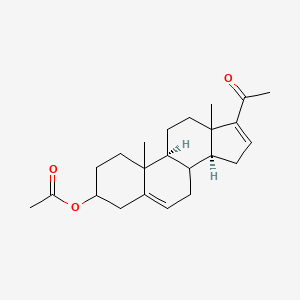
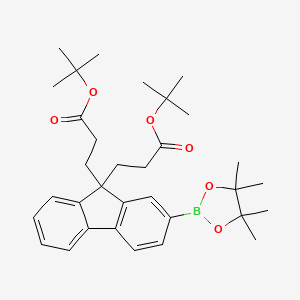
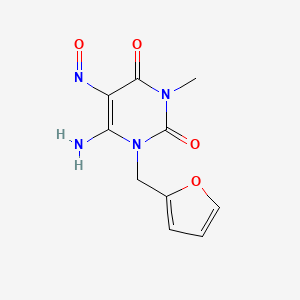
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)

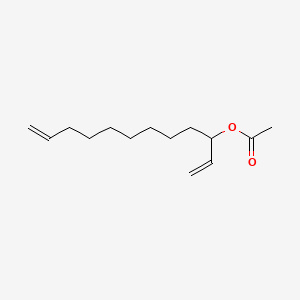
![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)
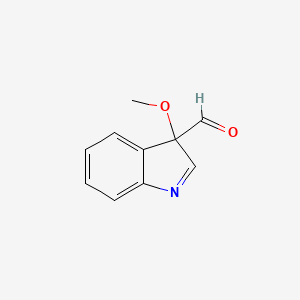
![tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate](/img/structure/B13411071.png)
